

HCoV-OC43 viral replication cycle and protein

functions

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Compound of Interest

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An In-depth Technical Guide to the HCoV-OC43 Viral Replication Cycle and Protein Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human coronavirus OC43 (HCoV-OC43), a member of the Betacoronavirus genus, is a common causative agent of upper respiratory tract infections, commonly known as the common cold.[1][2] While typically associated with mild illness, HCoV-OC43 can cause more severe lower respiratory tract infections in infants, the elderly, and immunocompromised individuals.[1] This document provides a comprehensive technical overview of the HCoV-OC43 viral replication cycle and the functions of its constituent proteins, intended for researchers, scientists, and professionals in drug development.

Viral Structure and Genome

HCoV-OC43 is an enveloped, positive-sense, single-stranded RNA virus.[1] The viral genome is approximately 30.7 kilobases in length and contains a 5' cap and a 3' polyadenylated tail.[1] The genome encodes for both non-structural proteins (nsps), translated from the 5' two-thirds of the genome (ORF1a/b), and structural and accessory proteins, translated from a nested set of subgenomic mRNAs (sgRNAs).

The viral envelope is comprised of several key structural proteins:



- Spike (S) protein: Forms the characteristic crown-like spikes on the virion surface and is responsible for receptor binding and membrane fusion.
- Hemagglutinin-Esterase (HE) protein: A shorter spike-like protein that acts as a receptorbinding protein and has esterase activity.
- Membrane (M) protein: The most abundant structural protein, it is crucial for viral assembly and budding.
- Envelope (E) protein: A small protein involved in virion morphogenesis, assembly, and release.
- Nucleocapsid (N) protein: Encapsidates the viral RNA genome to form a helical nucleocapsid.

The HCoV-OC43 Viral Replication Cycle

The replication of HCoV-OC43 occurs entirely within the cytoplasm of the host cell and can be divided into several key stages:

Attachment and Entry

The initiation of infection involves the attachment of the virus to the host cell surface. This is a two-step process mediated by the S and HE proteins.

- Attachment: The HE protein and the S1 subunit of the S protein bind to N-acetyl-9-O-acetylneuraminic acid (9-O-Ac-Sia) moieties on host cell glycoproteins, which serve as the primary attachment receptors. The S protein exhibits a high affinity for carbohydrates with an alpha 2,6 linkage.
- Entry: Following attachment, HCoV-OC43 enters the host cell via caveolin-1-dependent endocytosis. This process requires rearrangements of the actin cytoskeleton and is dependent on dynamin for the scission of the endocytic vesicle from the plasma membrane.
 Some studies have also suggested that Major Histocompatibility Complex (MHC) class I molecules may act as a potential entry receptor, though this requires further validation. Once inside the endosome, the acidic environment is thought to trigger a conformational change in

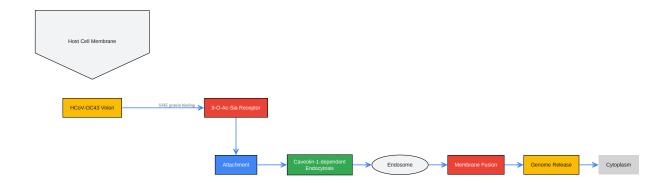




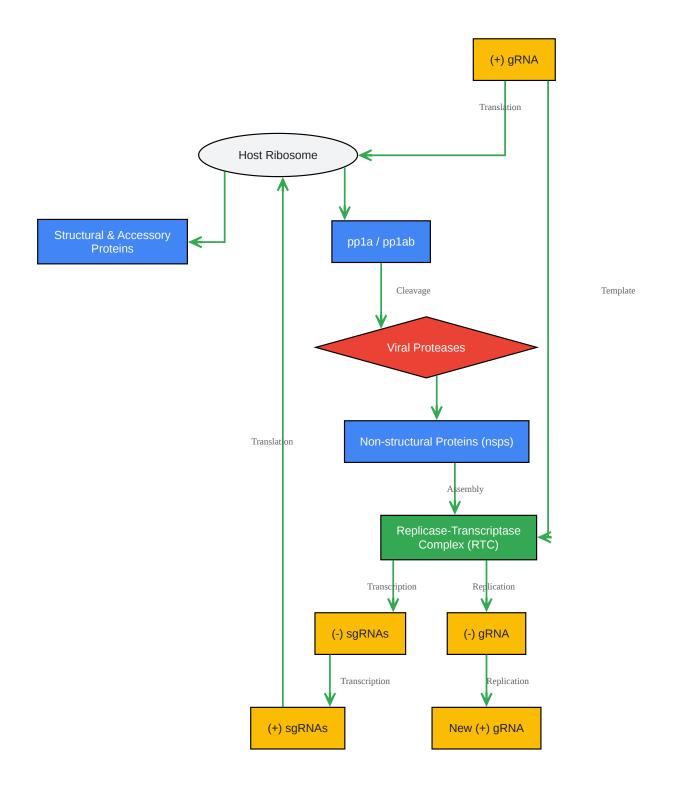


the S protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral nucleocapsid into the cytoplasm.

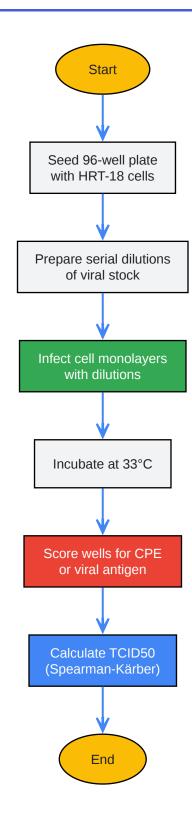












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